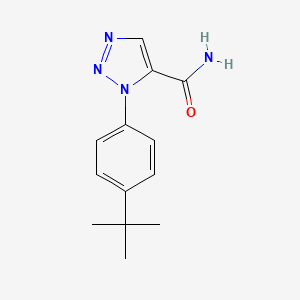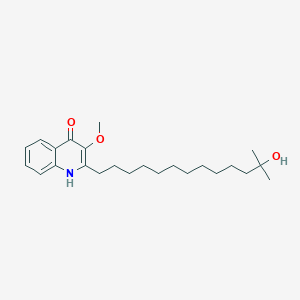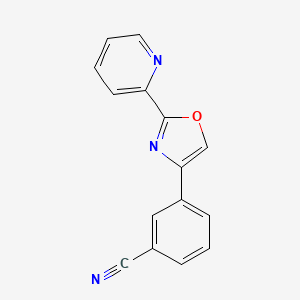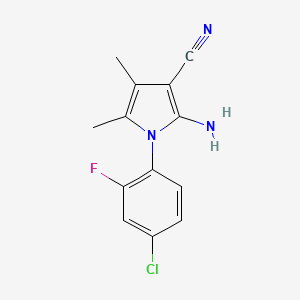
4-(3,4-Dichlorobenzylidene)-2-methyloxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dichlorobenzylidene)-2-methyloxazol-5(4H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzylidene group substituted with two chlorine atoms at the 3 and 4 positions, linked to an oxazole ring, which is further substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorobenzylidene)-2-methyloxazol-5(4H)-one typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-methyl-4-oxazolone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorobenzylidene)-2-methyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties, showing activity against various bacterial strains.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorobenzylidene)-2-methyloxazol-5(4H)-one is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The compound’s structure allows it to bind to specific molecular targets, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity, by disrupting essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
N’-(3,4-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide: Shares the benzylidene group with chlorine substitutions but differs in the attached functional groups.
N’-(3,4-Dichlorobenzylidene)-2-phenyl-4-quinolinecarbohydrazide: Similar benzylidene group but attached to a quinoline ring, offering different biological activities.
Uniqueness
4-(3,4-Dichlorobenzylidene)-2-methyloxazol-5(4H)-one is unique due to its oxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of novel heterocyclic compounds and the development of new materials .
Properties
Molecular Formula |
C11H7Cl2NO2 |
|---|---|
Molecular Weight |
256.08 g/mol |
IUPAC Name |
(4E)-4-[(3,4-dichlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H7Cl2NO2/c1-6-14-10(11(15)16-6)5-7-2-3-8(12)9(13)4-7/h2-5H,1H3/b10-5+ |
InChI Key |
FWLIOHZSWASSAO-BJMVGYQFSA-N |
Isomeric SMILES |
CC1=N/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Mercaptobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12878108.png)



![2-[(Quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12878134.png)

![[(5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12878138.png)
![1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B12878142.png)






